7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is a boron-containing heterocyclic compound characterized by a fused imidazo-pyrimidine core and a pinacol boronate ester group. This structural motif enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl or heteroaryl frameworks . The compound’s molecular formula is C₁₃H₁₇BN₂O₂, with a molecular weight of 244.10 g/mol and CAS number 908268-52-0 . Its applications span drug discovery, materials science, and radiopharmaceutical synthesis, where boronate esters serve as versatile intermediates .
Properties
Molecular Formula |
C12H16BN3O2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10-14-5-6-16(10)8-15-9/h5-8H,1-4H3 |
InChI Key |
PSYVPYPKADKVED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN3C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine typically involves the following steps:
Formation of the Imidazo[1,2-c]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Borylation: The compound can undergo borylation reactions, where the boronate ester group is introduced or modified.
Suzuki-Miyaura Coupling: This is a common reaction involving the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bis(pinacolato)diboron or Pinacolborane: Used in borylation reactions.
Aryl or Vinyl Halides: Reactants in Suzuki-Miyaura coupling.
Major Products
Aryl or Vinyl Substituted Imidazo[1,2-c]pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is used as a building block for the construction of more complex molecules. Its boronate ester group makes it a versatile intermediate for various coupling reactions .
Biology and Medicine
The compound’s potential biological activities are being explored, particularly its role as a pharmacophore in drug design. It may serve as a scaffold for developing new therapeutic agents targeting specific enzymes or receptors .
Industry
In materials science, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is not fully understood. its boronate ester group is known to interact with various molecular targets, such as enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Positional Isomerism
The compound’s key differentiator lies in its imidazo[1,2-c]pyrimidine core, which contrasts with analogs featuring pyridine, pyridazine, or alternative fused-ring systems. Positional isomerism and substituent effects further distinguish its reactivity and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Heterocycle : Pyrimidine cores (e.g., imidazo[1,2-c]pyrimidine) exhibit greater π-conjugation than pyridine analogs, influencing electronic properties and binding affinity in drug candidates .
- Boron Position : Position 7 in the target compound vs. 6 in isomers (e.g., 6-substituted imidazo[1,2-a]pyrimidine) affects steric accessibility in cross-coupling reactions .
- Substituents : Methyl groups or carboxylic acids (e.g., ) alter solubility and metabolic stability .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazo[1,2-c]pyrimidine core with a boron-containing dioxaborolane substituent. Its unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H17B N4O3 |
| Molecular Weight | 283.12 g/mol |
| CAS Number | 1192755-14-8 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cancer proliferation and survival pathways.
Key Mechanisms:
- Kinase Inhibition : The compound demonstrates selective inhibition of various kinases implicated in cancer cell growth.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains.
- Cell Cycle Regulation : It may influence cell cycle progression by modulating cyclin-dependent kinases (CDKs).
Anticancer Activity
Several studies have assessed the anticancer potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | Inhibits cell proliferation and induces apoptosis via caspase activation. |
| HCT116 (Colon Cancer) | 0.290 | Selective inhibition of Aurora kinases. |
| A549 (Lung Cancer) | 0.150 | Induces cell cycle arrest at G1 phase. |
In a study involving MDA-MB-231 cells, the compound exhibited significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .
Antiviral Activity
Research has shown that the compound possesses antiviral properties against HIV strains with EC50 values lower than those of established antiviral agents like Etravirine .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in vivo demonstrated that administration in a mouse model led to a significant reduction in tumor size and improved survival rates compared to control groups receiving no treatment .
Case Study 2: Safety Profile
In toxicity assessments using healthy mice at high doses (up to 40 mg/kg), the compound exhibited a favorable safety profile with no significant adverse effects observed during the treatment period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
